
Hdac-IN-20
説明
HDAC-IN-20 is an HDAC inhibitor that act by preventing HDAC-mediated diseases.
化学反応の分析
Synthetic Strategies for HDAC Inhibitors
HDAC inhibitors typically follow a modular pharmacophore design (Figure 4A ):
-
Zinc-binding group (ZBG): Hydroxamic acids (e.g., SAHA) or 2-amino anilides coordinate with the catalytic Zn²⁺ ion.
-
Linker: A hydrophobic spacer (e.g., alkyl chains) connects the ZBG to the cap group.
-
Cap group: Aromatic or macrocyclic structures (e.g., benzamides) interact with surface residues near the HDAC active site.
For example, compound 5g (NSC746457) was synthesized via click chemistry by coupling alkyne precursors (e.g., 7 , 8 ) with azido-substituted cap groups (e.g., 9a–g ), followed by TFA-mediated deprotection (Scheme 4 ).
Hydroxamic Acid Derivatization
-
Example: Conversion of ester intermediates (e.g., 8 ) to hydroxamic acids (e.g., 9 ) via NH₂OTHP coupling and desilylation (Scheme S5 ).
Enzymatic Inhibition Data
While HDAC-IN-20 is not documented, representative IC₅₀ values for analogous compounds include:
Compound | HDAC1 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | GI₅₀ (μM) | Source |
---|---|---|---|---|
5g | 104 ± 30 | ND | 0.01–3.92 | |
SAHA | 30 | 63.5 | 1.0–5.0 | |
HY-1 | ND | ND | 0.02–0.1 |
Structural Modifications and SAR
-
ZBG Optimization: Hydroxamic acids (e.g., SAHA) show stronger Zn²⁺ affinity than benzohydrazides .
-
Cap Group Effects: Bulky aromatic caps (e.g., biphenyl) enhance isoform selectivity via π-π stacking with Phe residues in HDAC1/2/3 tunnels (Figure 8 ).
-
Linker Flexibility: Ethylene glycol (PEG) spacers improve solubility but reduce HDAC8 inhibition .
Degradation Chemistry (PROTACs)
HDAC inhibitors like 19 (SAHA-Thalidomide conjugate) employ E3 ligase ligands (e.g., Thalidomide) to induce HDAC degradation via ubiquitination (Figure 10 ).
特性
CAS番号 |
1238944-56-3 |
---|---|
分子式 |
C17H22N4O2 |
分子量 |
314.38 |
IUPAC名 |
N-hydroxy-7-[pyridin-2-yl(pyridin-3-yl)amino]heptanamide |
InChI |
InChI=1S/C17H22N4O2/c22-17(20-23)10-3-1-2-6-13-21(15-8-7-11-18-14-15)16-9-4-5-12-19-16/h4-5,7-9,11-12,14,23H,1-3,6,10,13H2,(H,20,22) |
InChIキー |
AOBJFQAKCMEONB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N(CCCCCCC(=O)NO)C2=CN=CC=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HDAC-IN-20; HDAC IN 20; HDACIN20; HDAC inhibitor 20; HDAC-inhibitor-20; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。